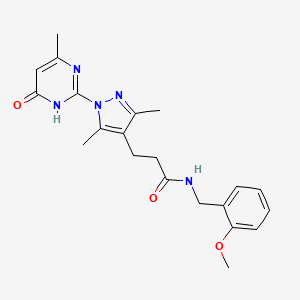

3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

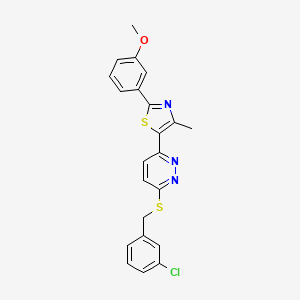

The compound is a complex organic molecule that appears to be related to various pyrazole and pyrimidine derivatives, which are often studied for their potential biological activities. The structure suggests the presence of multiple functional groups, including a pyrazole ring, a pyrimidine moiety, and an amide linkage, which could contribute to a diverse range of chemical properties and biological activities.

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves the Michael addition of nucleophiles to unsaturated compounds followed by further functionalization. For instance, the synthesis of N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, a potential antidepressant, was achieved by Michael addition of acrylonitrile to diphenylpyrazole followed by reductive alkylation . Similarly, the synthesis of pyrimidine derivatives can involve the conversion of intermediates like dimethyl 2-(methoxymethylene) pentanedioates to the target pyrimidine structure upon treatment with guanidine carbonate . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

X-ray diffraction studies are a common technique to determine the molecular structure of such compounds. For example, the structure of palladium(II) chloride complexes with related ligands was elucidated using X-ray crystallography, revealing monodentate coordination of PPA-type ligands . This technique could be used to confirm the molecular structure of the compound , ensuring the correct identification of its regioisomers and conformation.

Chemical Reactions Analysis

The chemical reactivity of pyrazole and pyrimidine derivatives can be quite varied. For instance, pyrazolo[3,4-d]pyrimidin-4-ones have been shown to react with various nucleophiles to afford a range of products with potential biological activities . The specific reactivity of the compound would likely depend on the nature of its substituents and the overall molecular context.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the presence of hydrogen-bonding groups, like amides, can lead to the formation of supramolecular structures or affect solubility and melting points . The electronic properties of the pyrazole and pyrimidine rings, as well as the substituents attached to them, would influence the compound's UV-Vis and NMR spectroscopic characteristics, as well as its potential biological activity.

Wissenschaftliche Forschungsanwendungen

Chemical Transformations and Synthetic Methods

- Transformations of methyl 3-dimethylamino-2-(1-methoxycarbonyl-4-oxo-4H-pyrido[1,2-a]pyrazin-3-yl)acrylate into imidazo-[1,2-a]pyridines, irmdazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes are described, showcasing the versatility of pyrazine derivatives in synthesizing complex heterocycles (Kolar, Tiŝler, & Pizzioli, 1996).

Potential Biological Activities

A study on pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed almost all tested compounds showed antitumor activity against the MCF-7 human breast adenocarcinoma cell line, highlighting the potential anticancer properties of pyrimidine derivatives (Abdellatif et al., 2014).

Novel benzodifuran compounds were synthesized and evaluated as COX-1/COX-2 inhibitors, displaying significant analgesic and anti-inflammatory activities, suggesting the potential therapeutic applications of benzodifuran derivatives in pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Eigenschaften

IUPAC Name |

3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]-N-[(2-methoxyphenyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-13-11-20(28)24-21(23-13)26-15(3)17(14(2)25-26)9-10-19(27)22-12-16-7-5-6-8-18(16)29-4/h5-8,11H,9-10,12H2,1-4H3,(H,22,27)(H,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNHXOBMGVRDIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)NCC3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2552280.png)

![N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide](/img/structure/B2552287.png)

![(1R,5R,6S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2552289.png)

![N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2552295.png)

![(2S)-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2552297.png)

![2,4,5-trifluoro-N-[(4-methoxy-3-nitrophenyl)methyl]aniline](/img/structure/B2552298.png)

![2-methylsulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2552299.png)

![2-[(1-Methylcyclopentyl)oxy]acetic acid](/img/structure/B2552300.png)

![(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2552301.png)